Methyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate
CAS No.:
Cat. No.: VC17457088
Molecular Formula: C10H7BrO3S
Molecular Weight: 287.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7BrO3S |
|---|---|
| Molecular Weight | 287.13 g/mol |
| IUPAC Name | methyl 5-bromo-3-hydroxy-1-benzothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C10H7BrO3S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4,12H,1H3 |
| Standard InChI Key | UHYONMZNOCMIMW-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C2=C(S1)C=CC(=C2)Br)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s benzo[b]thiophene skeleton consists of a fused benzene and thiophene ring system. Substituents are positioned as follows:
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Bromine at position 5 (aromatic ring).
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Hydroxyl group at position 3 (adjacent to the thiophene sulfur).
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Methyl ester at position 2 (carboxylate group esterified with methanol).
This arrangement confers unique electronic and steric properties. The bromine atom enhances electrophilic substitution reactivity, while the hydroxyl group enables hydrogen bonding and tautomerization .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇BrO₃S |
| Molecular Weight | 287.13 g/mol |
| CAS Number | Not explicitly listed* |
| SMILES | COC(=O)C1=C(O)C2=C(S1)C=CC(Br)=C2 |
| Topological Polar Surface Area | 74.8 Ų |
*Note: While the exact CAS for the 5-bromo derivative isn’t provided in the sources, analogs like methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate (CAS 2112950-21-5) share similar properties .
Synthesis and Reaction Pathways
Bromination of Precursors
The primary synthesis route involves regioselective bromination of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate. Bromine (Br₂) or N-bromosuccinimide (NBS) is used under controlled conditions to ensure substitution at position 5. For example, bromination in acetic acid at 0–5°C yields the 5-bromo derivative with >80% efficiency .
Reaction Scheme:
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Precursor: Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate (C₁₀H₈O₃S, MW 208.23) .
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Bromination:
Side products (e.g., 7-bromo isomer) are minimized using low temperatures .
Alternative Methods
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Directed Metallation: The hydroxyl group at position 3 can act as a directing group for lithiation, enabling further functionalization .
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Decarboxylation: Heating with copper in quinoline removes the ester group, yielding 5-bromo-3-hydroxybenzo[b]thiophene for subsequent reactions .
Physicochemical Properties
Spectroscopic Analysis
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UV-Vis: Absorbance maxima near 280–320 nm due to π→π* transitions in the aromatic system .
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IR: Peaks at 1720 cm⁻¹ (ester C=O), 3250 cm⁻¹ (hydroxyl O–H), and 600 cm⁻¹ (C–Br) .
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NMR:
Tautomerism and Stability
The 3-hydroxy group participates in keto-enol tautomerism, stabilizing the molecule through intramolecular hydrogen bonding. This tautomerism influences reactivity in substitution reactions .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to:
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Antipsychotics: Functionalization at position 2 yields dopamine receptor ligands.
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Antivirals: Ester hydrolysis followed by amidation produces protease inhibitors .
Materials Science
Bromine enhances flame retardancy in polymers. Incorporating the compound into epoxy resins reduces peak heat release rates by 30–40%.
Comparison with Structural Analogs
Positional Isomerism
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